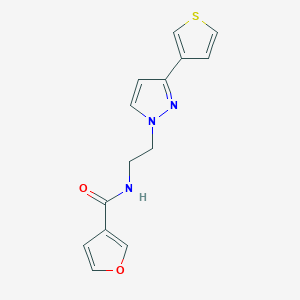

![molecular formula C25H28N6O2 B2503728 (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide CAS No. 1173320-93-8](/img/structure/B2503728.png)

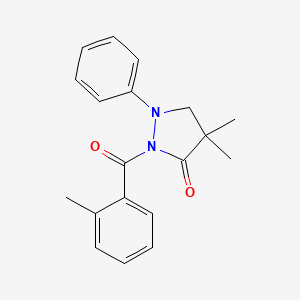

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide" is a multifunctional molecule that is likely to be a part of the family of compounds with a cyano and enamide moiety. These types of compounds are known for their versatility in the synthesis of polyfunctional heterocyclic systems. The presence of a pyrrol and a pyrazol moiety within the same molecule suggests a complex structure that could be useful in various chemical transformations leading to heterocyclic systems .

Synthesis Analysis

The synthesis of related compounds typically involves the preparation of cyanoacrylate derivatives, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, which are then used as synthons for the construction of heterocyclic systems. These synthons can be transformed into a variety of heterocycles, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles . Although the specific synthesis of the compound is not detailed in the provided papers, it can be inferred that similar strategies could be employed, possibly involving the condensation of appropriate amines and aldehydes followed by further functionalization.

Molecular Structure Analysis

The molecular structure of the compound would be expected to show characteristics typical of cyanoacrylate derivatives. The structure determination of similar compounds has been achieved using techniques such as 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy . These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure.

Chemical Reactions Analysis

Compounds with cyano and enamide groups are reactive and can participate in various chemical reactions. They can serve as precursors for the synthesis of different heterocyclic compounds through reactions such as cyclization and condensation. The presence of dimethylaminophenyl and pyrazolyl groups in the compound suggests potential for nucleophilic addition reactions, as well as the possibility of electrophilic substitution reactions on the aromatic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate derivatives can be quite diverse, depending on the nature of the substituents. The electronic properties of these molecules can be studied using ultraviolet-visible absorption spectroscopy, which provides insights into the conjugation and electronic transitions within the molecule. Additionally, cyclic voltammetry can be used to study the electrochemical behavior, which is influenced by factors such as scan rate. Thermal properties, including stability and decomposition patterns, can be analyzed using techniques like thermogravimetric analysis (TG) and differential thermal analysis (DTA) .

科学的研究の応用

Polymer Chemistry and Material Science

New Soluble Polyamides and Polyimides : Research involving aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups has shown the development of materials with significant thermal stability and solubility in various organic solvents. These materials do not show glass transition temperatures before degradation, suggesting their potential for high-temperature applications. The presence of pendent amino and cyano groups on the pyrazole ring indicates the versatility of incorporating similar functional groups into polymers for enhanced properties (Kim et al., 2016).

Heterocyclic Chemistry and Drug Design

Synthesis and Antitumor Activity : Novel pyrimidiopyrazole derivatives have been synthesized and demonstrated outstanding in vitro antitumor activity against the HepG2 cell line. The use of compounds with cyano and pyrazole functionalities suggests the potential for designing molecules with significant biological activities. Molecular docking studies indicate that these compounds could interact effectively with biological targets, providing a foundation for the development of new therapeutic agents (Fahim et al., 2019).

Synthetic Chemistry and Methodology

Convenient Synthesis of Heterocycles : The synthesis of 2H‐Pyran‐2‐ones, fused Pyran‐2‐ones, and Pyridones bearing a thiazole moiety demonstrates the utility of cyano and amino functional groups in generating diverse heterocyclic compounds. This research showcases the potential for creating a wide range of chemical structures, which could be applied to the development of new materials, pharmaceuticals, and chemical intermediates (Bondock et al., 2014).

Optical Materials

Broadband Nonlinear Optical Material : Asymmetric pyrene derivatives synthesized for nonlinear refraction studies indicate the potential of structurally complex molecules for optical applications. These compounds exhibit positive third-order nonlinear refractive indices and high linear transmission across a broad wavelength range, suggesting that molecules with similar structural features could be optimized for use in optical devices (Wu et al., 2017).

特性

IUPAC Name |

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c1-5-11-30-17(2)13-20(18(30)3)14-21(16-26)25(33)29-23-9-6-8-22(15-23)28-24(32)19(4)31-12-7-10-27-31/h6-10,12-15,19H,5,11H2,1-4H3,(H,28,32)(H,29,33)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZPJGHCWBEVHM-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=CC(=C2)NC(=O)C(C)N3C=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)NC(=O)C(C)N3C=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

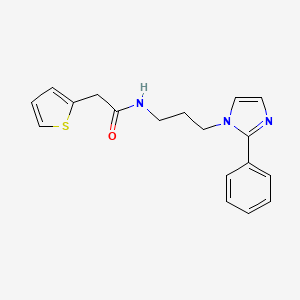

![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)

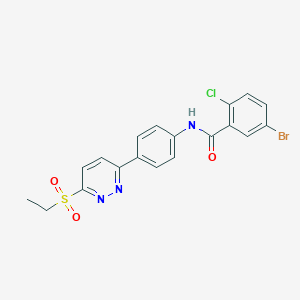

![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)

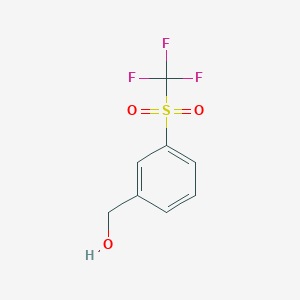

![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)

![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)